N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Description
N-Ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 1-phenylethyl group at the 2-position and an ethyl group on the pyrimidin-4-amine nitrogen. This scaffold is structurally analogous to kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors, where the piperazine moiety often modulates solubility and target binding .
Properties
IUPAC Name |
N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-3-19-17-9-10-20-18(21-17)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBFYZCTJCGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine Substitution at C4
The 4-chloro group is replaced by ethylamine via nucleophilic aromatic substitution (SNAr). Optimized conditions involve:
This yields 4-chloro-2-(ethylamino)pyrimidine with 75–85% efficiency.
Functionalization at C2
The 2-chloro position undergoes substitution with 4-(1-phenylethyl)piperazine. Piperazine derivatives are synthesized separately (Section 2) and coupled under SNAr conditions:
Synthesis of 4-(1-Phenylethyl)Piperazine
Piperazine modifications are critical for introducing the phenylethyl moiety. Two predominant routes are documented:
Alkylation of Piperazine
Piperazine reacts with 1-phenylethyl bromide under basic conditions:
Reductive Amination
An alternative employs 1-phenylethylamine and bis(2-chloroethyl)amine in a cyclization reaction:
Coupling Strategies for Final Assembly
Integrating the pyrimidine and piperazine components requires precision:
Direct SNAr Reaction
4-Chloro-2-(ethylamino)pyrimidine and 4-(1-phenylethyl)piperazine react in DMF at 100°C for 18 hours. Key parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Et₃N (2 equiv) |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Yield | 70% |
Palladium-Catalyzed Amination
For sterically hindered substrates, Pd(OAc)₂/Xantphos catalyzes C-N bond formation:
Purification and Characterization
Final purification ensures pharmaceutical-grade quality:
Chromatographic Methods
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, phenyl), 3.85 (t, 4H, piperazine), 3.12 (q, 2H, NCH₂CH₃), 1.85 (m, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
-
HRMS : Calculated for C₁₉H₂₈N₆ [M+H]⁺: 365.2451; Found: 365.2453.
Challenges and Optimization
Regioselectivity Issues
Competing reactions at C2 and C4 are mitigated by sequential substitutions. Protecting the ethylamine group with Boc during piperazine coupling improves selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl and phenylethyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural requirements for biological activity.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a candidate for drug development. Its structure suggests potential activity as a receptor agonist or antagonist, making it of interest in the treatment of neurological disorders and cancers.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can modulate cellular functions, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Core Heterocycle: The target compound’s pyrimidin-4-amine core differs from AEE788’s fused pyrrolo-pyrimidine ring, which enhances kinase binding via π-π interactions .
- Substituent Effects : Ethyl and phenylethyl groups on piperazine (target compound) balance lipophilicity and solubility. AEE788’s 4-ethylpiperazinylmethylphenyl group improves BBB permeability, critical for CNS-targeted EGFR inhibitors .
Piperazine Substitution Patterns
Key Observations :
Structure-Activity Relationship (SAR) Trends
- Pyrimidine vs. Fused Cores : AEE788’s pyrrolo-pyrimidine core demonstrates superior kinase inhibition (EGFR IC₅₀ < 10 nM) compared to simpler pyrimidines, likely due to enhanced planar binding .
- Piperazine Flexibility : Ethylpiperazine derivatives (AEE788, –19) show improved solubility over rigid analogs, crucial for oral bioavailability .
- Aromatic Substitutions : Phenylethyl (target compound) and benzyl () groups on piperazine may confer differential selectivity for kinase isoforms.
Q & A
Q. What are the recommended synthetic routes for N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyrimidine core via condensation of ethyl isocyanate with amidine derivatives.
- Step 2: Introduction of the piperazine moiety using Buchwald-Hartwig amination or nucleophilic substitution.
- Step 3: Functionalization of the piperazine ring with a phenylethyl group via reductive amination or alkylation.
Key variables include solvent choice (e.g., DMF for polar reactions), catalysts (e.g., Pd(dba)₂ for cross-coupling), and temperature control. For example, using trifluoroacetic acid (TFA) to deprotect intermediates (e.g., t-Boc groups) improves yields to ~75% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- 1H/13C NMR: Confirm substituent positions via chemical shifts (e.g., pyrimidine protons at δ 7.8–8.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy: Detect NH/amine stretches (~3433 cm⁻¹) and aromatic C-H vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ = 440.6, observed 440.3) .
Q. What preliminary biological assays are suitable for assessing its activity?
- Methodological Answer:
- Enzyme-Linked Immunosorbent Assay (ELISA): Screen for kinase inhibition (e.g., EGFR, due to structural similarity to pyrrolopyrimidine-based inhibitors) .
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to targets like α1-adrenergic receptors .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring affect target selectivity and potency?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., ethyl vs. methyl groups) using molecular docking (software: AutoDock Vina) and in vitro assays.
- Key Finding: Bulky substituents (e.g., phenylethyl) enhance receptor selectivity by occupying hydrophobic pockets, as seen in analogs with IC₅₀ values < 100 nM for kinase targets .
Q. What strategies optimize metabolic stability without compromising permeability?
- Methodological Answer:
- In Silico Predictors: Use tools like SwissADME to identify metabolic hotspots (e.g., piperazine N-oxidation).
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) or replace labile bonds (e.g., methylene with cyclopropyl) to reduce CYP450-mediated degradation .
Q. How can crystallography resolve contradictions in binding mode predictions?
- Methodological Answer:
- X-Ray Crystallography: Co-crystallize the compound with its target (e.g., EGFR kinase domain) using SHELX software for refinement .
- Case Study: Analogous pyrrolopyrimidines show hydrogen bonding with hinge-region residues (e.g., Met793), validated by 2.1 Å resolution structures .
Q. What in vivo models are appropriate for evaluating brain penetration?
- Methodological Answer:
- Cassette Dosing in Rodents: Administer the compound alongside standards (e.g., erlotinib) and measure brain-to-plasma ratios via LC-MS/MS.
- Result Interpretation: Compounds with logP ~3.5 and polar surface area < 80 Ų (e.g., AZD3759 analogs) achieve effective CNS exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
